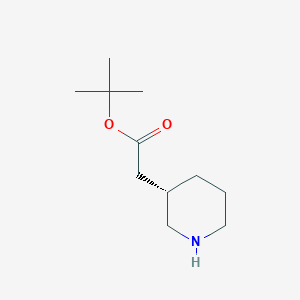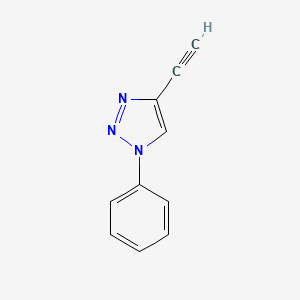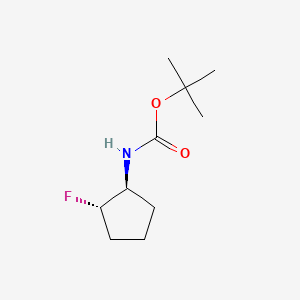
(S)-tert-butyl 2-(piperidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[(3S)-piperidin-3-yl]acetate: is an organic compound that features a piperidine ring substituted at the 3-position with an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Acetic Anhydride Method: tert-Butyl alcohol reacts with acetic anhydride in the presence of anhydrous zinc chloride as a catalyst. The mixture is heated to reflux temperature and then cooled.
Acetyl Chloride Method: tert-Butyl alcohol reacts with acetyl chloride in the presence of dimethylaniline and dry ether. The mixture is refluxed, cooled, and then extracted with water and sulfuric acid.
Industrial Production Methods: Industrial production methods for tert-butyl 2-[(3S)-piperidin-3-yl]acetate typically involve large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-[(3S)-piperidin-3-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Investigated for its potential as a pharmacological agent due to the presence of the piperidine ring, which is a common motif in many bioactive compounds .
Medicine:
- Potential applications in drug development, particularly in the synthesis of compounds with therapeutic properties .
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(3S)-piperidin-3-yl]acetate involves its interaction with molecular targets through its functional groups. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the acetate group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the piperidine ring.
tert-Butyl carbamate: Contains a carbamate group instead of an acetate group, used as a protecting group in organic synthesis.
Uniqueness:
- The presence of the piperidine ring in tert-butyl 2-[(3S)-piperidin-3-yl]acetate makes it unique compared to simpler esters like tert-butyl acetate. This structural feature imparts additional reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
tert-butyl 2-[(3S)-piperidin-3-yl]acetate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 |
Clé InChI |
MYZXTEBXGUOQNS-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H]1CCCNC1 |
SMILES canonique |
CC(C)(C)OC(=O)CC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)


![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)

![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)



